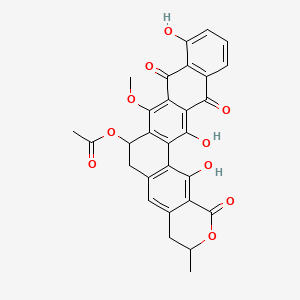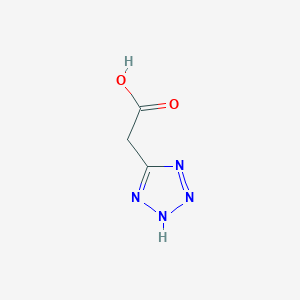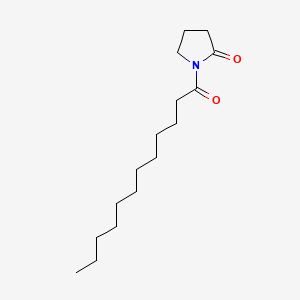
1H-Naphtho(2',3':6,7)phenanthro(3,2-c)pyran-1,9,14-trione, 3,4,6,7-tetrahydro-7-(acetyloxy)-8-methoxy-3-methyl-10,15,16-trihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Naphtho(2',3':6,7)phenanthro(3,2-c)pyran-1,9,14-trione, 3,4,6,7-tetrahydro-7-(acetyloxy)-8-methoxy-3-methyl-10,15,16-trihydroxy- is a natural product found in Streptosporangium roseum and Streptosporangium with data available.
Scientific Research Applications
Cytotoxic Activities
Studies have shown that derivatives of 1H-Naphtho[2',3':6,7]phenanthro[3,2-c]pyran possess cytotoxic activities. For instance, compounds like benzo[c]pyrano[3,2-h]acridin-7-one derivatives displayed cytotoxic activities against L1210 murine leukemia cells, similar in magnitude to acronycine itself (Bongui et al., 2005).
Phase II Enzyme Induction
Some compounds within this chemical class have the potential to induce phase II enzymes, such as quinone reductase (QR). This was observed in a study where specific compounds isolated from Musa x paradisiaca cultivar showed potential cancer chemopreventive properties, evidenced by their ability to induce QR in cultured mouse hepatoma cells (Jang et al., 2002).
Synthesis of Heterocyclic Systems
These compounds are also crucial in the synthesis of various heterocyclic systems. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reactions with certain derivatives led to the formation of isomeric naphtho[1,2-b]pyran-2-one and naphtho[2,1-b]pyran-3-one, demonstrating their utility in organic synthesis (Ornik et al., 1990).
Molecular Structure Analysis
Research into the molecular structure and synthesis of these compounds continues to be an area of interest. For instance, the total synthesis and structural analysis of specific derivatives, such as semixanthomegnin, have been conducted, providing insights into their chemical properties (Cotterill et al., 2003).
Medicinal Chemistry
In medicinal chemistry, these compounds have been studied for their potential pharmaceutical applications. For example, Mannich bases of certain derivatives showed specific anticonvulsant activity, indicating their potential use in the development of new medications (Ermili et al., 1975).
Organic Chemistry Reactions
These compounds are involved in various organic reactions. For instance, studies have shown their reactivity with aldehydes, leading to the formation of different derivatives with potential applications in organic chemistry (Sammour et al., 1972).
properties
CAS RN |
157110-25-3 |
|---|---|
Product Name |
1H-Naphtho(2',3':6,7)phenanthro(3,2-c)pyran-1,9,14-trione, 3,4,6,7-tetrahydro-7-(acetyloxy)-8-methoxy-3-methyl-10,15,16-trihydroxy- |
Molecular Formula |
C29H22O10 |
Molecular Weight |
530.5 g/mol |
IUPAC Name |
(3,19,26-trihydroxy-15-methoxy-7-methyl-5,17,24-trioxo-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaen-13-yl) acetate |
InChI |
InChI=1S/C29H22O10/c1-10-7-12-8-13-9-16(39-11(2)30)20-21(17(13)25(33)18(12)29(36)38-10)27(35)22-23(28(20)37-3)26(34)19-14(24(22)32)5-4-6-15(19)31/h4-6,8,10,16,31,33,35H,7,9H2,1-3H3 |
InChI Key |
KPZZVJIBEBNPBQ-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC3=C(C4=C(C(C3)OC(=O)C)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)OC)C(=C2C(=O)O1)O |
Canonical SMILES |
CC1CC2=CC3=C(C4=C(C(C3)OC(=O)C)C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)OC)C(=C2C(=O)O1)O |
synonyms |
WS 79089C WS-79089C WS79089C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-(3-Nitrophenyl)-2-oxoethyl]thio]-3-pyridinecarboxylic acid](/img/structure/B1208829.png)
![N-(3-methoxyphenyl)-2-benzo[cd]indolamine](/img/structure/B1208830.png)

![2-[2-[(1-Phenyl-4-pyrazolo[3,4-d]pyrimidinyl)amino]ethoxy]ethanol](/img/structure/B1208833.png)

![(1R,2S,4S,5R,8S,9S,11R)-2-[[(3aS,7R,7aR)-7-methyl-3-methylidene-4,5,7,7a-tetrahydro-3aH-furo[2,3-c]pyran-5-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1208835.png)

![(3R,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1208837.png)
![[8-Benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate](/img/structure/B1208838.png)
![(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-[(1R)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B1208839.png)



